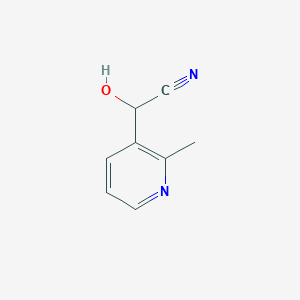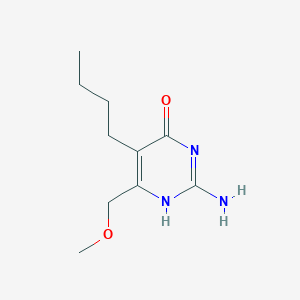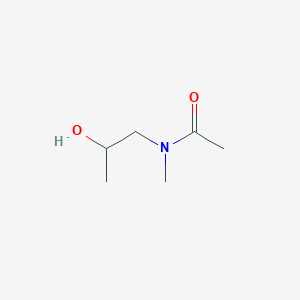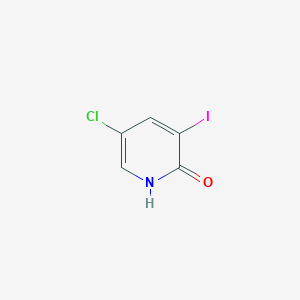
Benzyl (5-bromothiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (5-bromothiazol-2-yl)carbamate is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Benzyl (5-bromothiazol-2-yl)carbamate has been studied for its potential applications in various fields. One of the most promising applications is in cancer research. Studies have shown that Benzyl (5-bromothiazol-2-yl)carbamate has anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
Mecanismo De Acción
The mechanism of action of Benzyl (5-bromothiazol-2-yl)carbamate is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
Benzyl (5-bromothiazol-2-yl)carbamate has been shown to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzyl (5-bromothiazol-2-yl)carbamate in lab experiments is its specificity towards cancer cells. It has been shown to have minimal toxicity towards normal cells. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Benzyl (5-bromothiazol-2-yl)carbamate. One area of interest is in developing more efficient synthesis methods to increase the yield and purity of the product. Another area of interest is in studying its potential use as a fluorescent probe for imaging cancer cells. Further studies are also needed to fully understand its mechanism of action and to explore its potential use in other fields such as anti-inflammatory therapy.
Métodos De Síntesis
Benzyl (5-bromothiazol-2-yl)carbamate can be synthesized by reacting 5-bromothiazole-2-carbonyl chloride with benzylamine. The reaction takes place in the presence of a base such as triethylamine. The yield of the reaction is around 70% and the purity of the product can be increased by recrystallization.
Propiedades
Número CAS |
175592-55-9 |
|---|---|
Nombre del producto |
Benzyl (5-bromothiazol-2-yl)carbamate |
Fórmula molecular |
C11H9BrN2O2S |
Peso molecular |
313.17 g/mol |
Nombre IUPAC |
benzyl N-(5-bromo-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-6-13-10(17-9)14-11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15) |
Clave InChI |
VJJFGLKSYIFRGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(S2)Br |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(S2)Br |
Sinónimos |
Carbamic acid, (5-bromo-2-thiazolyl)-, phenylmethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)








![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)

![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)